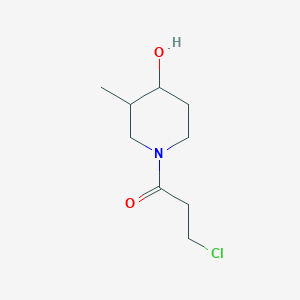

3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-7-6-11(5-3-8(7)12)9(13)2-4-10/h7-8,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKSLHZMOOKEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one, a compound with a unique piperidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₄ClN₁O₂

- Molecular Weight : 229.69 g/mol

Research indicates that this compound exhibits significant interactions with various biological targets, primarily through modulation of neurotransmitter systems. Its piperidine moiety allows it to bind effectively to receptors involved in neurological pathways.

Antidepressant Effects

A study explored the antidepressant-like effects of this compound in animal models. The results demonstrated that administration of the compound led to a significant reduction in immobility time in the forced swim test, suggesting an enhancement of mood-related behaviors. The proposed mechanism involves the modulation of serotonin and norepinephrine levels in the brain.

Analgesic Properties

In another investigation, the analgesic potential of this compound was evaluated using a hot plate test. The compound exhibited dose-dependent analgesic effects, indicating its potential utility in pain management therapies.

Data Table: Biological Activity Summary

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, this compound was administered over a period of two weeks. Behavioral assessments indicated significant improvements in depressive-like symptoms compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent.

Case Study 2: Pain Relief Mechanism

A separate investigation focused on the analgesic properties of the compound. Researchers utilized both acute and chronic pain models to assess efficacy. Results showed that repeated administration led to sustained pain relief, with minimal side effects observed, underscoring its therapeutic potential in chronic pain management.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

- 3-Chloro-1-(4-fluorophenyl)propan-1-one (CAS 582-83-2): Aryl-substituted analog with a fluorine atom enhancing electronegativity. Used in the synthesis of antiparasitic agents .

- 3-Chloro-1-(thiophen-2-yl)propan-1-one: Thiophene-substituted derivative synthesized via Friedel-Crafts acylation.

- 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one : Dichlorophenyl substituent increases lipophilicity, influencing membrane permeability .

Heterocyclic Derivatives

Piperidine-Based Derivatives

Table 1: Structural and Functional Comparison

Reactivity

- Nucleophilic Substitution : The 3-chloro group is reactive toward amines, alcohols, and thiols, enabling functional diversification .

- Ketone Participation: The propanone carbonyl can undergo condensation or reduction reactions, as seen in mexedrone synthesis .

Physicochemical Properties

- Solubility : Hydroxyl and methyl groups on the target compound’s piperidine enhance polarity compared to aryl analogs, improving aqueous solubility.

- Lipophilicity : Aryl and dichlorophenyl analogs exhibit higher logP values, favoring blood-brain barrier penetration .

Preparation Methods

Preparation Methods of 3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

Stepwise Preparation Approaches

Synthesis of the Chloropropanone Intermediate

The starting point often involves synthesizing 3-chloro-1-propanone derivatives , which serve as electrophilic intermediates for subsequent nucleophilic substitution with piperidine derivatives.

- A common method is the halogenation of 1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one or related ketones to introduce the chlorine atom at the 3-position.

- Alternatively, nucleophilic substitution reactions using 3-chloropropanone with piperidine derivatives can be employed.

Formation of the Piperidine Substituted Alcohol

- The piperidine moiety bearing the 4-hydroxy and 3-methyl substituents is prepared through reduction of corresponding ketones or imines.

- Lithium aluminum hydride (LiAlH4) reduction of N-protected piperidinepropionic acid derivatives is a reliable method to obtain the hydroxy-substituted piperidine ring.

- Catalytic hydrogenation with rhodium-on-charcoal under hydrogen pressure has also been reported to reduce pyridine derivatives to the corresponding piperidines with hydroxy substitution.

Coupling of Piperidine and Chloropropanone

- The nucleophilic nitrogen of the piperidine attacks the electrophilic carbonyl carbon of the 3-chloropropanone intermediate, forming the desired compound.

- This step may be catalyzed or facilitated by phase transfer catalysts or iodide exchange catalysis to improve yield and selectivity.

Enantiomeric Resolution (If Applicable)

- When enantiomerically pure compounds are required, resolution methods using chiral amines to form diastereomeric salts can be employed.

- Enzymatic resolution of racemic mixtures after reduction steps is another approach, as demonstrated in similar compounds with 3-chloro-1-arylpropan-1-ol intermediates.

Detailed Experimental Data and Examples

| Step | Reaction | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Halogenation to form 3-chloro-1-propanone derivative | Use of halogenating agents under controlled temperature | High | Controlled to avoid over-halogenation |

| 2 | Reduction of N-BOC-4-piperidinepropionic acid to 3-(1-methylpiperidin-4-yl)propan-1-ol | LiAlH4 in THF, reflux 3 h, quench with water and NaOH | ~100% | Yellow oil obtained, purified by chromatography |

| 3 | Catalytic hydrogenation of 4-pyridinepropanol to 1-methyl-4-piperidinepropanol | 5% Rh/C catalyst, H2 at 300 psi, 50°C, 4-4.5 h | Quantitative | Used directly for next step without purification |

| 4 | Coupling of piperidine alcohol with 3-chloropropanone | Stirring with phase transfer catalyst or iodide exchange at 60-65°C | Moderate to High | Reaction monitored by HPLC, purified by crystallization |

Data adapted and consolidated from multiple sources including patent literature and peer-reviewed experimental procedures

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| LiAlH4 Reduction | High yield, well-established protocol | Requires careful handling due to reactivity |

| Catalytic Hydrogenation | Mild conditions, scalable | Requires high-pressure equipment |

| Nucleophilic Substitution | Direct introduction of chloro group | Possible side reactions, needs optimization |

| Enzymatic Resolution | High enantiomeric purity | Additional step, cost-intensive |

Reaction Conditions Optimization

- Temperature control is critical during halogenation and coupling to prevent side reactions.

- Use of phase transfer catalysts enhances nucleophilic substitution efficiency.

- Choice of solvent (e.g., THF, acetonitrile) affects solubility and reaction rate.

- Quenching and work-up steps must be carefully performed to avoid decomposition.

Summary of Research Findings

- The preparation of this compound requires a multi-step synthetic route combining halogenation, reduction, and nucleophilic substitution.

- High yields are achievable with lithium aluminum hydride reduction of protected piperidine precursors.

- Catalytic hydrogenation offers an alternative reduction pathway under milder conditions.

- Enantiomeric purity can be achieved through chiral resolution techniques following reduction.

- Industrial scale synthesis benefits from controlled reaction conditions and catalyst use to optimize yield and purity.

Q & A

Basic: What are the recommended synthetic routes for 3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one, and how can reaction purity be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chlorinated intermediates (e.g., 3-chloro-1-arylpropan-1-one) can react with substituted piperidines under basic conditions. Optimization of purity involves:

- Controlling stoichiometry to minimize unreacted starting materials (e.g., residual 3-chloro-propanone derivatives) .

- Recrystallization from ethanol or acetone to remove polar impurities, as demonstrated in the purification of structurally related cathinone derivatives .

- Chromatographic monitoring (HPLC or TLC) to detect by-products like α-chlorinated species, which may form due to incomplete substitution .

Advanced: How can conflicting NMR spectral data (e.g., unexpected splitting or integration ratios) be resolved during structural confirmation?

Methodological Answer:

Discrepancies in NMR data may arise from tautomerism, diastereomerism, or solvent interactions. To resolve these:

- Variable Temperature (VT) NMR : Assess dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at temperatures ranging from 25°C to 60°C .

- 2D NMR techniques (COSY, HSQC): Confirm connectivity of the 4-hydroxy-3-methylpiperidinyl moiety and distinguish overlapping signals .

- Cross-validate with X-ray crystallography : Use SHELX-based refinement (e.g., SHELXL) to resolve ambiguous proton environments, leveraging crystallographic data for absolute configuration .

Basic: What key physicochemical properties (e.g., LogP, PSA) influence this compound’s solubility and reactivity?

Methodological Answer:

Critical properties include:

- LogP (1.81) : Indicates moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) .

- Polar Surface Area (PSA: 20.31 Ų) : Reflects hydrogen-bonding capacity, impacting interactions in aqueous buffers or biological matrices .

- Boiling Point (301°C) : Guides solvent selection for high-temperature reactions (e.g., reflux in toluene) .

Advanced: What strategies mitigate chlorinated by-product formation during synthesis?

Methodological Answer:

Chlorinated impurities (e.g., α-chloro derivatives) arise from incomplete substitution or halogen retention. Mitigation strategies include:

- Optimizing reaction time/temperature : Prolonged heating (e.g., 48–72 hours) ensures complete substitution of the chloro group .

- Using scavengers : Add sodium iodide to displace residual chloride ions via Finkelstein-like reactions .

- Post-reaction quenching : Treat with aqueous NaHCO₃ to hydrolyze reactive intermediates .

Basic: Which analytical techniques are most robust for confirming structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₅ClNO₂) with <1 ppm error .

- FT-IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

- X-ray Diffraction : Resolve stereochemical ambiguities using SHELXL-refined crystallographic data .

Advanced: How does the 4-hydroxy-3-methylpiperidinyl moiety influence hydrogen-bonding networks in solid-state structures?

Methodological Answer:

The hydroxyl group facilitates intermolecular hydrogen bonds, while the methyl group introduces steric effects:

- X-ray Analysis : The hydroxyl forms O-H···O bonds with adjacent carbonyl groups, stabilizing crystal packing .

- Computational Modeling : Density Functional Theory (DFT) predicts bond angles and torsion angles, correlating with experimental XRD data .

- Thermogravimetric Analysis (TGA) : Assess thermal stability influenced by H-bond networks .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/water mixtures : Provide polarity gradients for gradual crystallization, minimizing oiling-out .

- Acetone/hexane : Ideal for removing non-polar impurities due to hexane’s low solubility .

- Dichloromethane/pentane : Rapidly induces crystallization for air-sensitive intermediates .

Advanced: How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Orbital Calculations (e.g., Gaussian) : Map LUMO regions to identify electrophilic sites (e.g., carbonyl carbon) .

- Transition State Modeling (TSM) : Simulate activation barriers for substitution at the chloro position using software like ORCA .

- Solvent Effect Simulations (COSMO-RS) : Predict solvation energies in DMF or THF to optimize reaction kinetics .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential vaporization at high temperatures (boiling point: 301°C) .

- PPE : Wear nitrile gloves and goggles; the compound’s irritancy is inferred from structurally similar chlorinated ketones .

- Storage : Keep in amber vials under inert gas (Ar/N₂) to prevent oxidation of the hydroxyl group .

Advanced: How can researchers address low yields in coupling reactions involving the piperidinyl moiety?

Methodological Answer:

- Coupling Reagents : Use HOBt/TBTU for amide bond formation, minimizing racemization .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining high yields .

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl to prevent side reactions during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.